molecular formula C13H15NO5S B14760527 2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate CAS No. 791-66-2

2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate

Katalognummer: B14760527
CAS-Nummer: 791-66-2
Molekulargewicht: 297.33 g/mol
InChI-Schlüssel: JFIFLLRYGYPEJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate is an organic compound that features a cyclopentene ring attached to an ethyl group, which is further connected to a nitrobenzene sulfonate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate typically involves the reaction of 2-(Cyclopent-3-en-1-yl)ethanol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-(Cyclopent-3-en-1-yl)ethanol+4-nitrobenzenesulfonyl chloride2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate+HCl\text{2-(Cyclopent-3-en-1-yl)ethanol} + \text{4-nitrobenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(Cyclopent-3-en-1-yl)ethanol+4-nitrobenzenesulfonyl chloride→2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: The cyclopentene ring can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Nucleophilic Substitution: Pyridine, triethylamine, or other bases.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide (OsO4).

Major Products Formed

    Nucleophilic Substitution: Corresponding amines or thiols.

    Reduction: 2-(Cyclopent-3-en-1-yl)ethyl 4-aminobenzene-1-sulfonate.

    Oxidation: Epoxides or diols of the cyclopentene ring.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying enzyme-catalyzed reactions involving sulfonate esters.

    Medicine: Investigated for its potential as a prodrug, where the sulfonate group can be cleaved to release active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate involves its interaction with nucleophiles or reducing agents. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Cyclopent-3-en-1-yl)ethyl 4-aminobenzene-1-sulfonate: Similar structure but with an amine group instead of a nitro group.

    2-(Cyclopent-3-en-1-yl)ethyl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-(Cyclopent-3-en-1-yl)ethyl 4-nitrobenzene-1-sulfonate is unique due to the presence of both a cyclopentene ring and a nitrobenzene sulfonate moiety

Eigenschaften

CAS-Nummer

791-66-2

Molekularformel

C13H15NO5S

Molekulargewicht

297.33 g/mol

IUPAC-Name

2-cyclopent-3-en-1-ylethyl 4-nitrobenzenesulfonate

InChI

InChI=1S/C13H15NO5S/c15-14(16)12-5-7-13(8-6-12)20(17,18)19-10-9-11-3-1-2-4-11/h1-2,5-8,11H,3-4,9-10H2

InChI-Schlüssel

JFIFLLRYGYPEJT-UHFFFAOYSA-N

Kanonische SMILES

C1C=CCC1CCOS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.